5-(4-FLUOROBENZENESULFONAMIDO)-2-HYDROXYBENZOIC ACID
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Overview
Description
5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid is a chemical compound with the molecular formula C13H10FNO5S. It has a molecular weight of 311.28 . This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid consists of 13 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
Synthesis and Material Applications
Polymer Synthesis : "5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid" has been involved in the synthesis of carboxylated poly(ether sulfone)s. The copolymerization process, however, is known to undergo partial decarboxylation, showcasing its potential in developing new polymeric materials with specific properties (Weisse, Keul, & Höcker, 2001).
Proton Exchange Membranes : Research into comb-shaped poly(arylene ether sulfone)s as proton exchange membranes has shown that sulfonated side-chain grafting units containing two or four sulfonic acid groups can be synthesized using this compound, demonstrating high proton conductivity and suggesting its utility in fuel cell applications (Kim, Robertson, & Guiver, 2008).
Biochemical and Analytical Applications
Fluorescent Molecular Probes : It has been used in the development of fluorescent molecular probes. These probes, due to their strong solvent-dependent fluorescence, are valuable for studying various biological events and processes, highlighting the compound's role in enhancing biological research tools (Diwu et al., 1997).
Anticancer and Antimicrobial Agents : The synthesis of heterocyclic hydroxylamine-O-sulfonates showcases the potential of "5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid" in creating compounds with significant applications in anticancer, antiviral, and antimicrobial treatments. This indicates its critical role in pharmaceutical research and development (Sączewski & Korcz, 2014).
Nanotechnology Applications
Nanowire Formation : The synthesis of partially sulfonated amphiphilic poly(arylene ether sulfone)s using "5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid" has led to the development of methods for growing Cu2S nanowires under ambient conditions. This application in nanotechnology underscores the compound's versatility and potential in advancing materials science (Park et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-[(4-Fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid is Macrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.
Mode of Action
It is believed to interact with its target enzyme, potentially inhibiting its activity . This interaction could lead to changes in the degradation of extracellular matrix components, affecting tissue remodeling and cell migration.
Properties
IUPAC Name |
5-[(4-fluorophenyl)sulfonylamino]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO5S/c14-8-1-4-10(5-2-8)21(19,20)15-9-3-6-12(16)11(7-9)13(17)18/h1-7,15-16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOIAECWBFFBMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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